

melting point of 5-Bromo-2,4-dimethoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethoxybenzaldehyde

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An In-Depth Technical Guide to the Melting Point of **5-Bromo-2,4-dimethoxybenzaldehyde**

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Fundamental Physical Constant

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecular compounds is paramount. Among the fundamental physical constants, the melting point stands as a primary gatekeeper for verifying a compound's identity and purity. For a key synthetic intermediate like **5-Bromo-2,4-dimethoxybenzaldehyde**, an accurate understanding of its melting point is not merely a data point; it is a cornerstone of quality control, reaction monitoring, and material specification.

This guide provides an in-depth analysis of the melting point of **5-Bromo-2,4-dimethoxybenzaldehyde**, delving into its established values, the methodologies for its accurate determination, and the scientific principles that underscore its significance. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a comprehensive understanding.

Core Physicochemical Properties

5-Bromo-2,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its structure, featuring a bromine atom and two methoxy groups on the benzaldehyde framework, makes it a valuable building block in the synthesis of more complex molecules, including various biologically active compounds.

A summary of its key identification and physical properties is presented below.

Property	Value	Source
IUPAC Name	5-bromo-2,4-dimethoxybenzaldehyde	PubChem[1]
CAS Number	130333-46-9	Sigma-Aldrich[2]
Molecular Formula	C ₉ H ₉ BrO ₃	PubChem[1]
Molecular Weight	245.07 g/mol	Sigma-Aldrich, PubChem[1][2]
Appearance	Solid	Sigma-Aldrich[2]
Purity (Typical)	99%	Sigma-Aldrich[2]
Melting Point	140-141 °C (literature value)	Sigma-Aldrich[2]

Causality Insight: The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition requires sufficient energy to overcome the crystal lattice forces holding the molecules in a fixed, three-dimensional arrangement. The specific value of 140-141 °C is a direct consequence of the molecule's structure, polarity, and ability to pack efficiently into a stable crystal lattice. The presence of the polar carbonyl group, the methoxy groups, and the bromine atom all contribute to intermolecular forces (dipole-dipole interactions and van der Waals forces) that define the stability of the crystal.

The Significance of Isomeric Purity

It is crucial to distinguish **5-Bromo-2,4-dimethoxybenzaldehyde** from its isomers, as they possess distinct physical properties. Contamination with an isomer can lead to significant depression and broadening of the observed melting point range.

Isomer	CAS Number	Reported Melting Point (°C)
2-Bromo-4,5-dimethoxybenzaldehyde	5392-10-9	142-144 °C, 146-152 °C
5-Bromo-2,3-dimethoxybenzaldehyde	71295-21-1	81-84 °C

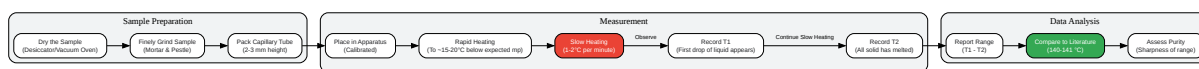
Expertise & Experience: In a synthetic context, the bromination of 2,4-dimethoxybenzaldehyde can potentially yield isomeric byproducts depending on the reaction conditions. A sharp melting point in the expected range of 140-141 °C is a strong primary indicator that the desired regiochemistry has been achieved and that the material is substantially free of other isomers. A melting point that is low or spans a wide range (e.g., 135-140 °C) is a red flag that necessitates further purification and analytical characterization (e.g., by NMR or chromatography).

Protocol for Accurate Melting Point Determination

The determination of a melting point is a foundational technique in organic chemistry. The following protocol describes a self-validating system for obtaining a reliable and reproducible value.

Experimental Workflow: Capillary Melting Point Method

The diagram below outlines the standard workflow for determining the melting point using the capillary method, a universally accepted standard.



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Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology

- Sample Preparation (Trustworthiness Pillar):
 - Drying: Ensure the sample is completely dry. Residual solvent (e.g., from recrystallization) will act as an impurity, depressing and broadening the melting range. Dry the sample under vacuum or in a desiccator.
 - Grinding: The crystalline sample must be ground into a fine, homogeneous powder. This ensures uniform heat transfer throughout the sample. Large crystals can lead to inefficient packing and inaccurate readings.
 - Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be no more than 2-3 mm for optimal heat transfer. An overpacked sample will exhibit a broader melting range due to thermal gradients.
- Instrumental Analysis:
 - Calibration: The melting point apparatus must be calibrated using certified standards with known melting points (e.g., benzophenone, caffeine). This is a critical step for ensuring the trustworthiness of the data.
 - Initial Heating: Place the packed capillary into the heating block. Raise the temperature rapidly to about 15-20 °C below the expected melting point (i.e., to ~120 °C).
 - Rate of Heating (Expertise Pillar): The most critical experimental parameter is the rate of heating near the melting point. Reduce the heating rate to 1-2 °C per minute. A faster rate does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, inevitably leading to an artificially high and broad melting range.
- Data Recording and Interpretation:
 - Record T1: The temperature at which the first drop of liquid becomes visible.
 - Record T2: The temperature at which the last solid crystal melts completely.

- The Melting Range: The reported melting point is the range from T1 to T2. For a pure compound, this range should be narrow ($\leq 1\text{ }^{\circ}\text{C}$). A broad range ($> 2\text{ }^{\circ}\text{C}$) is a strong indication of impurities.

Factors Influencing Melting Point Accuracy

Purity

The presence of impurities disrupts the crystal lattice structure. This disruption requires less energy to break the intermolecular forces, resulting in a melting point depression. Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing the melting temperature to gradually rise. This phenomenon leads to a broadening of the melting range. This is the scientific basis for using melting point as a robust indicator of purity.

Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of the same compound will have different crystal lattice arrangements and, consequently, different melting points. While there is no specific literature in the provided search results detailing polymorphs for **5-Bromo-2,4-dimethoxybenzaldehyde**, it is a known phenomenon in drug development that can significantly impact a compound's physical properties, including solubility and bioavailability. If inconsistent melting points are observed for samples that are otherwise analytically pure, an investigation into polymorphism may be warranted.

Synthesis and Purification

The final purity of **5-Bromo-2,4-dimethoxybenzaldehyde** is intrinsically linked to its synthesis and purification. Synthetic routes, such as the electrophilic bromination of a dimethoxybenzaldehyde precursor, can generate impurities or isomers.^{[3][4]} A robust purification step, typically recrystallization, is essential to remove these impurities. The choice of solvent for recrystallization is critical to ensure that impurities are left in the mother liquor while the desired product crystallizes in high purity. The final, purified solid should yield a sharp and accurate melting point.

Conclusion

The melting point of **5-Bromo-2,4-dimethoxybenzaldehyde**, established at 140-141 °C, is a critical parameter for its unambiguous identification and purity assessment.[2] Its accurate determination relies on meticulous sample preparation, a calibrated instrument, and a controlled rate of heating. For researchers in synthetic chemistry and drug development, adhering to a rigorous protocol for melting point determination is a non-negotiable step in ensuring the quality and integrity of starting materials and intermediates. A deviation from the expected sharp melting range serves as a crucial diagnostic tool, signaling the need for further purification or analytical investigation.

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